molecular formula C9H7NO3S B14149885 7-Methoxy-4-nitro-1-benzothiophene CAS No. 88791-13-3

7-Methoxy-4-nitro-1-benzothiophene

Cat. No.: B14149885
CAS No.: 88791-13-3
M. Wt: 209.22 g/mol
InChI Key: JLARLYIYTTWYSY-UHFFFAOYSA-N
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Description

7-Methoxy-4-nitro-1-benzothiophene is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a methoxy group at the 7th position and a nitro group at the 4th position in the benzothiophene ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-4-nitro-1-benzothiophene typically involves the nitration of 7-methoxy-1-benzothiophene. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 4th position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-4-nitro-1-benzothiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron and hydrochloric acid.

    Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and alkylating agents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: 7-Methoxy-4-amino-1-benzothiophene.

    Substitution: Various substituted benzothiophenes depending on the electrophile used.

Scientific Research Applications

7-Methoxy-4-nitro-1-benzothiophene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 7-Methoxy-4-nitro-1-benzothiophene involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

  • 7-Methoxy-1-benzothiophene-2-carboxylic acid
  • 4-Methoxybenzo[b]thiophene-2-carboxylic acid
  • 4-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid

Uniqueness

7-Methoxy-4-nitro-1-benzothiophene is unique due to the presence of both a methoxy and a nitro group, which imparts distinct chemical reactivity and biological activity compared to other benzothiophene derivatives. The combination of these functional groups allows for diverse chemical transformations and potential therapeutic applications.

Properties

CAS No.

88791-13-3

Molecular Formula

C9H7NO3S

Molecular Weight

209.22 g/mol

IUPAC Name

7-methoxy-4-nitro-1-benzothiophene

InChI

InChI=1S/C9H7NO3S/c1-13-8-3-2-7(10(11)12)6-4-5-14-9(6)8/h2-5H,1H3

InChI Key

JLARLYIYTTWYSY-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)[N+](=O)[O-])C=CS2

Origin of Product

United States

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